molecular formula C9H17Cl2N5O B1414494 2-Amino-6-(3-aminopiperidin-1-yl)pyrimidin-4(3H)-one dihydrochloride CAS No. 1332529-86-8

2-Amino-6-(3-aminopiperidin-1-yl)pyrimidin-4(3H)-one dihydrochloride

Cat. No.: B1414494
CAS No.: 1332529-86-8
M. Wt: 282.17 g/mol
InChI Key: FYRWQTCATOAARQ-UHFFFAOYSA-N
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Description

2-Amino-6-(3-aminopiperidin-1-yl)pyrimidin-4(3H)-one dihydrochloride is a chemical compound with the molecular formula C9H15N5O·2HCl It is a derivative of pyrimidinone and contains both amine and amide functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-6-(3-aminopiperidin-1-yl)pyrimidin-4(3H)-one dihydrochloride typically involves the reaction of 2-amino-6-chloropyrimidin-4(3H)-one with 3-aminopiperidine under specific reaction conditions. The reaction is usually carried out in a suitable solvent, such as ethanol or methanol, at elevated temperatures.

Industrial Production Methods: In an industrial setting, the compound is produced through a large-scale synthesis process that involves the use of reactors and controlled reaction conditions to ensure the purity and yield of the final product. The process may also include purification steps such as recrystallization or chromatography to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions: 2-Amino-6-(3-aminopiperidin-1-yl)pyrimidin-4(3H)-one dihydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize the compound.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed for reduction reactions.

  • Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles in the presence of a suitable solvent.

Major Products Formed: The major products formed from these reactions include oxidized or reduced derivatives of the compound, as well as substituted analogs depending on the nucleophile used.

Scientific Research Applications

2-Amino-6-(3-aminopiperidin-1-yl)pyrimidin-4(3H)-one dihydrochloride has several scientific research applications:

  • Chemistry: It can be used as a building block in the synthesis of more complex organic molecules.

  • Biology: The compound may serve as a ligand for biological receptors or enzymes, aiding in the study of biological processes.

  • Industry: The compound can be utilized in the production of various chemical products and materials.

Mechanism of Action

The mechanism by which 2-Amino-6-(3-aminopiperidin-1-yl)pyrimidin-4(3H)-one dihydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to biological effects. The exact mechanism of action would depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

2-Amino-6-(3-aminopiperidin-1-yl)pyrimidin-4(3H)-one dihydrochloride can be compared with other similar compounds, such as:

  • 2-Amino-6-(3-aminopiperidin-1-yl)pyrimidin-4(3H)-one: This compound lacks the dihydrochloride moiety and may exhibit different solubility and reactivity properties.

  • 2-Amino-6-(3-aminopiperidin-1-yl)pyrimidin-4-one: This compound has a different functional group and may have distinct biological activities.

Properties

IUPAC Name

2-amino-4-(3-aminopiperidin-1-yl)-1H-pyrimidin-6-one;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15N5O.2ClH/c10-6-2-1-3-14(5-6)7-4-8(15)13-9(11)12-7;;/h4,6H,1-3,5,10H2,(H3,11,12,13,15);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYRWQTCATOAARQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C2=CC(=O)NC(=N2)N)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17Cl2N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-Amino-6-(3-aminopiperidin-1-yl)pyrimidin-4(3H)-one dihydrochloride
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